4-(4-Pyridylthio)butanamine
Description
4-(4-Pyridylthio)butanamine is a sulfur-containing amine derivative characterized by a butanamine backbone linked to a 4-pyridylthio group. This compound combines the nucleophilic reactivity of the amine group with the electron-rich aromatic pyridylthio moiety, enabling diverse applications in medicinal chemistry and materials science. Structural determination of such compounds often requires advanced techniques like X-ray crystallography due to subtle spectroscopic distinctions between isomers .
Properties
CAS No. |
88940-39-0 |
|---|---|
Molecular Formula |
C9H14N2S |
Molecular Weight |
182.29 g/mol |
IUPAC Name |
4-pyridin-4-ylsulfanylbutan-1-amine |
InChI |
InChI=1S/C9H14N2S/c10-5-1-2-8-12-9-3-6-11-7-4-9/h3-4,6-7H,1-2,5,8,10H2 |
InChI Key |
OPLQGEFQOGKXOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1SCCCCN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional differences between 4-(4-Pyridylthio)butanamine and its analogs:
Key Comparative Insights:
Structural and Functional Diversity: Aromatic Substituents: The pyridylthio group in this compound contrasts with the fluorescent pyrenyl group in 4-(1-Pyrenyl)butanamine. The former’s sulfur atom enables metal coordination (e.g., in copper complexes ), while the latter’s pyrene enables cellulose nanocrystal functionalization via reductive amination . Biological Activity: Piperazinyl butanamines (e.g., compound 6c) exhibit dopamine receptor binding due to their lipophilic aromatic groups, making them CNS drug candidates . In contrast, triphenylbutanamine derivatives (e.g., 11) target KSP for cancer therapy, with enhanced cellular potency and pharmacokinetics .
Synthetic Challenges: Isomer Differentiation: Structural determination of pyridylthio derivatives often requires X-ray crystallography, as NMR and MS may fail to resolve isomers (e.g., dipyrido-1,4-dithiins ). Functional Group Stability: The primary amine in 4-(1-Pyrenyl)butanamine is susceptible to oxidation, necessitating protective strategies during cellulose nanocrystal functionalization .
Analytical Techniques: Spectroscopy: ATR-FTIR distinguishes amine-functionalized compounds (e.g., -NH2 bending at ~1574 cm⁻¹ in 4-(1-Pyrenyl)butanamine ) from non-aminated analogs. Chromatography: LC-MS and reverse-phase HPLC are critical for separating isomers like MDMA and butanamine derivatives in forensic analysis .
Therapeutic vs. Material Applications: Drug Development: Piperazinyl and triphenylbutanamines prioritize bioactivity and metabolic stability , whereas pyridylthio derivatives focus on metal coordination for antimicrobial or catalytic uses . Materials Science: 4-(1-Pyrenyl)butanamine’s fluorescence and amine reactivity make it ideal for nanocellulose modification, enhancing material properties for industrial applications .
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